4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is a common motif in various bioactive molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation and formylation of pyrazole derivatives, followed by reductive amination to yield the desired compound . Another approach includes the hydrogenation of pyrazolo[1,5-a]pyrimidine using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated derivatives and organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways . This inhibition can lead to the modulation of immune responses and has therapeutic implications in diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
- (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine stands out due to its versatile pyrazolo[1,5-a]pyrimidine core, which allows for extensive functionalization and derivatization. This versatility makes it a valuable scaffold in drug discovery and development .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is prevalent in various bioactive molecules and pharmaceuticals. The compound's structure allows for extensive functionalization, making it a valuable scaffold in drug discovery and development.
- IUPAC Name : this compound
- Molecular Formula : C6H10N4
- CAS Number : 148777-81-5
- InChI Key : KJSUUQOHRQRALU-UHFFFAOYSA-N
Synthesis and Derivatives
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include alkylation and formylation of pyrazole derivatives followed by reductive amination. Various derivatives of this compound have been synthesized to enhance its biological activity and specificity.
This compound interacts with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. This inhibition can lead to therapeutic effects in conditions like cancer and autoimmune diseases.
Anticancer Activity
Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Study Findings : A series of derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Case Study : One study highlighted that a derivative of this compound inhibited cell proliferation in leukemia cells through apoptosis induction.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that certain derivatives possess potent inhibitory effects on cyclooxygenase (COX) enzymes:
Compound | IC50 (μM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|---|
Compound A | 5.40 | 26.19 | 30.95 |
Compound B | 0.01 | 28.57 | 71.00 |
These results indicate that modifications to the core structure can enhance anti-inflammatory activity while maintaining low toxicity levels.
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory potential of this compound:
- Bruton’s Tyrosine Kinase (BTK) : Inhibition leads to reduced B-cell activation.
- Cyclooxygenase (COX) : Selective inhibitors derived from this scaffold have shown improved efficacy compared to traditional NSAIDs.
Research Applications
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into fields such as:
- Material Science : Utilized for developing new materials with unique properties.
- Agrochemicals : Investigated for potential use in crop protection agents.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSUUQOHRQRALU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595631 |
Source
|
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148777-81-5 |
Source
|
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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